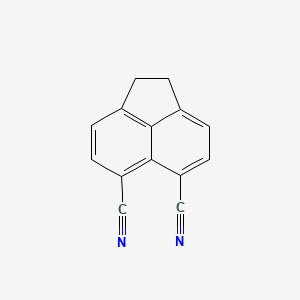

1,2-Dihydroacenaphthylene-5,6-dicarbonitrile

CAS No.:

Cat. No.: VC13448994

Molecular Formula: C14H8N2

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H8N2 |

|---|---|

| Molecular Weight | 204.23 g/mol |

| IUPAC Name | 1,2-dihydroacenaphthylene-5,6-dicarbonitrile |

| Standard InChI | InChI=1S/C14H8N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)14(11)13(9)10/h3-6H,1-2H2 |

| Standard InChI Key | NUULUIKXLMNARB-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N |

| Canonical SMILES | C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N |

Introduction

Structural and Molecular Properties

The compound’s IUPAC name, 1,2-dihydroacenaphthylene-5,6-dicarbonitrile, reflects its bicyclic acenaphthylene backbone, where the 1,2-positions are saturated, and the 5,6-positions are substituted with cyano groups. Key structural features include:

-

Fused bicyclic system: A naphthalene derivative with an ethylene bridge between C1 and C8, creating a planar, conjugated π-system .

-

Substituent effects: The electron-withdrawing cyano groups at C5 and C6 enhance the compound’s electrophilicity, making it reactive toward nucleophilic additions and cycloadditions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.23 g/mol |

| IUPAC Name | 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile |

| SMILES | C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N |

| InChIKey | NUULUIKXLMNARB-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

The synthesis of 1,2-dihydroacenaphthylene-5,6-dicarbonitrile typically involves multi-step reactions starting from acenaphthene or its derivatives. A notable method, detailed in a patent , employs acenaphthene and alkali metal cyanates in concentrated hydrofluoric acid (HF) under controlled temperatures (10–120°C). Key steps include:

-

Initial reaction: Acenaphthene reacts with sodium or potassium cyanate in >90% HF at 10–40°C to form intermediate amides.

-

Cyclization: Heating the intermediate to 60–120°C in pressurized autoclaves yields the dicarbonitrile product .

This method achieves yields >70% and allows HF recovery, offering a technical advantage over traditional Friedel-Crafts approaches .

Table 2: Synthesis Conditions

| Parameter | Details |

|---|---|

| Starting Material | Acenaphthene |

| Reagents | NaCNO/KCNO, HF (≥90%) |

| Temperature Range | 10–120°C |

| Reaction Time | 1–24 hours |

| Yield | 71% (optimized conditions) |

Applications in Materials Science

The compound’s electron-deficient nature and planar structure make it valuable in several domains:

-

Organic electronics: As a precursor for n-type semiconductors due to its ability to stabilize charge-transfer complexes .

-

Coordination chemistry: Forms complexes with transition metals, enabling applications in catalysis and photoluminescent materials .

-

Polymer synthesis: Serves as a monomer for conductive polymers and high-performance resins .

Recent studies highlight its role in synthesizing acenaphthenequinone derivatives, which are intermediates in dye production . For example, oxidation of the dihydroacenaphthylene core yields quinones used in optical brighteners and pigments .

Future Research Directions

-

Functional material development: Exploring its use in organic photovoltaics (OPVs) and field-effect transistors (FETs) .

-

Catalytic applications: Investigating metal-organic frameworks (MOFs) incorporating the compound for gas storage or separation .

-

Toxicological profiling: Conducting in vitro and in vivo studies to assess chronic exposure risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume